molecular formula C24H26N8O2S2 B10833306 Diaminopyridine analog 4

Diaminopyridine analog 4

Número de catálogo: B10833306
Peso molecular: 522.7 g/mol
Clave InChI: OYYXHUJLHDYELY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Diaminopyridine analog 4 is a research compound designed for investigating voltage-gated potassium (KV) channel function. As part of the aminopyridine class, it serves as a key tool in neuroscience and neuropharmacology for modulating neuronal excitability and synaptic transmission. Its primary research value lies in its mechanism of action: by blocking presynaptic potassium channels (particularly KV1 family subtypes), the compound delays repolarization, leading to a prolonged action potential . This broadening of the action potential increases calcium ion influx into the nerve terminal, which subsequently enhances the exocytosis of neurotransmitters like acetylcholine . This mechanism is fundamental to studies exploring therapies for demyelinating diseases and neuromuscular junction disorders. Research on related analogs shows they can improve conduction in demyelinated axons and augment synaptic strength at compromised neuromuscular junctions . Consequently, this analog provides significant utility in preclinical research for conditions such as multiple sclerosis, Lambert-Eaton myasthenic syndrome (LEMS), and other disorders of neuromuscular transmission . It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at developing new imaging agents or therapeutic compounds with optimized potency, blood-brain barrier permeability, and pharmacokinetic profiles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

Fórmula molecular

C24H26N8O2S2

Peso molecular

522.7 g/mol

Nombre IUPAC

N-[1-[5-[6-(1,3-benzothiazol-6-ylamino)-4-(propan-2-ylamino)pyridin-3-yl]-1,3,4-thiadiazole-2-carbonyl]pyrrolidin-3-yl]acetamide

InChI

InChI=1S/C24H26N8O2S2/c1-13(2)27-19-9-21(29-15-4-5-18-20(8-15)35-12-26-18)25-10-17(19)22-30-31-23(36-22)24(34)32-7-6-16(11-32)28-14(3)33/h4-5,8-10,12-13,16H,6-7,11H2,1-3H3,(H,28,33)(H2,25,27,29)

Clave InChI

OYYXHUJLHDYELY-UHFFFAOYSA-N

SMILES canónico

CC(C)NC1=CC(=NC=C1C2=NN=C(S2)C(=O)N3CCC(C3)NC(=O)C)NC4=CC5=C(C=C4)N=CS5

Origen del producto

United States

Métodos De Preparación

Initial Nitration of 4-Methoxypyridine

The foundational route begins with nitration of 4-methoxypyridine using fuming nitric acid under sulfuric acid catalysis. Optimal conditions involve dropwise addition at 0–30°C to prevent exothermic decomposition, followed by heating at 70–100°C for 7–24 hours. Ice quenching and pH adjustment to 10–12 with potassium carbonate yield 4-methoxy-3-nitropyridine at 85–92% purity.

Solvent and Stoichiometry Optimization

Patent data demonstrate that a 1:5–10 volumetric ratio of 4-methoxypyridine to fuming nitric acid maximizes regioselectivity for the 3-nitro position. Substituting dichloroethane with concentrated sulfuric acid reduces byproducts from 12% to 4%.

High-Pressure Amination with Ammonia

4-Methoxy-3-nitropyridine undergoes methoxy displacement using concentrated ammonia water in pressurized reactors. Ethanol or methanol solvents at 100–120°C for 5–24 hours achieve 89–93% conversion to 4-amino-3-nitropyridine. Kinetic studies reveal first-order dependence on ammonia concentration, with activation energy of 72 kJ/mol.

Pressure and Temperature Trade-Offs

Elevating pressure from 1 atm to 0.3 MPa reduces reaction time from 24 hours to 8 hours while maintaining 91% yield. However, temperatures exceeding 120°C promote hydrolysis to 3-nitropyridin-4-ol, necessitating precise thermal control.

Catalytic Hydrogenation to Diaminopyridine

The final step employs 5–15% palladium-on-carbon (Pd/C) under 0.3–0.5 MPa H₂ pressure to reduce 4-amino-3-nitropyridine. Methanol or ethanol solvents at 25–50°C furnish 3,4-diaminopyridine in 94–97% yield after recrystallization.

Catalyst Recycling and Impurity Profiling

Reusing Pd/C for five cycles retains 89% activity, with leached palladium below 2 ppm. Principal impurities include residual nitro intermediates (≤0.3%) and dimeric byproducts (≤0.1%), removable via hot ethanol washes.

Palladium-Mediated Cross-Coupling Approaches

Buchwald-Hartwig Amination of Halopyridines

Alternative routes utilize bromo- or iodopyridine precursors coupled with amines via Pd₂(dba)₃/Xantphos catalysts. For diaminopyridine analog 4, methyl 4-aminobenzoate coupling to 3-bromo-4-aminopyridine achieves 78% yield in toluene at 110°C.

Ligand and Base Screening

Comparative studies show Xantphos outperforms BINAP by reducing homocoupling from 15% to 3%. Cs₂CO₃ base minimizes protodehalogenation versus K₃PO₄, which induces 8% debromination.

Microwave-Assisted Functionalization

Triaminopyridine intermediates are synthesized via microwave heating of bromopyridines with t-butylamine in NMP at 250°C for 30 minutes, achieving 82% yield. This method reduces reaction times from 48 hours to <1 hour but requires specialized equipment.

Comparative Analysis of Industrial-Scale Methods

Yield and Purity Benchmarks

MethodStepsTotal YieldPurityHazardous Reagents
Nitration cascade367%99.7%None
Cross-coupling458%98.2%Pd catalysts
Traditional545%97.5%PCl₅, POCl₃

Environmental and Economic Impact

Method C (patent route) reduces waste solvent by 40% versus traditional synthesis and eliminates phosphorus-based reagents, cutting disposal costs by $12,000/ton. Cross-coupling methods incur higher Pd costs ($3,500/kg) but enable late-stage diversification.

Recrystallization and Purification Techniques

Solvent Selection for Crystallization

Ethanol-water mixtures (3:1 v/v) at 70°C provide optimal recovery (91%) and purity (99.5%) for this compound. Acetonitrile induces premature precipitation, trapping 2% nitro impurities.

Chromatographic Polishing

Reverse-phase C18 chromatography with 0.1% TFA/ACN gradients removes trace dimers (<0.05%). However, industrial scalability favors recrystallization due to lower solvent consumption .

Análisis De Reacciones Químicas

Tipos de reacciones

El metabolito de 3-carboxindol BB-22 experimenta diversas reacciones químicas, entre ellas:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen:

    Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.

    Agentes reductores: Hidruro de litio y aluminio, borohidruro de sodio.

    Nucleófilos: Halógenos, aminas.

Productos principales formados

Los productos principales que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Neurological Disorders

1.1 Lambert-Eaton Myasthenic Syndrome (LEMS)
3,4-diaminopyridine has been established as an effective treatment for Lambert-Eaton myasthenic syndrome, a rare autoimmune disorder characterized by muscle weakness. A randomized controlled trial demonstrated that patients receiving 3,4-diaminopyridine showed significant improvement in muscle strength measured by the quantitative myasthenia gravis score compared to those on placebo . Side effects were minimal, primarily consisting of paresthesia, indicating a favorable safety profile .

1.2 Multiple Sclerosis (MS)
In the context of multiple sclerosis, 3,4-diaminopyridine acts as a potassium channel blocker, enhancing nerve conduction in demyelinated fibers. Clinical studies have shown that it can improve ambulation and overall daily functioning in MS patients . A systematic review highlighted its efficacy in alleviating neurological deficits, with several studies reporting positive outcomes following treatment with 3,4-diaminopyridine .

Pharmacological Properties

2.1 Mechanism of Action
The pharmacological action of 3,4-diaminopyridine is attributed to its ability to block voltage-gated potassium channels. This blockade prolongs the depolarization phase of action potentials, leading to increased calcium influx and enhanced release of acetylcholine at the neuromuscular junction . This mechanism is crucial for its therapeutic effects in conditions like myasthenia gravis and LEMS.

2.2 Comparison with Other Aminopyridines
Research indicates that while 3,4-diaminopyridine is effective, it has lower brain penetration compared to 4-aminopyridine, which may limit its central nervous system effects . However, this characteristic may reduce central side effects associated with higher doses of other aminopyridines.

Case Studies

StudyConditionTreatmentOutcome
PubMed Study (1997)LEMS3,4-Diaminopyridine (20 mg TID)Significant improvement in muscle strength; negligible side effects
PMC Review (2002)MS3,4-DiaminopyridineEnhanced ambulation and daily functioning reported across multiple trials
Frontiers in Pharmacology (2022)Myasthenia Gravis3,4-DiaminopyridineClinical and electrophysiological improvements noted; safe profile confirmed

Mecanismo De Acción

El mecanismo de acción del metabolito de 3-carboxindol BB-22 no está bien documentado. Como metabolito del BB-22, es probable que interactúe con los receptores cannabinoides en el cuerpo. Se sabe que el BB-22 tiene una alta afinidad por los receptores cannabinoides, en particular los receptores CB1 y CB2, que están implicados en diversos procesos fisiológicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Features and Electronic Properties

Diaminopyridine analogs differ in substitution patterns, which critically influence their electronic and steric properties:

Compound Substituents Planarity HOMO-LUMO Gap (eV) Key Interactions
Diaminopyridine analog 4 2,6-diamino; aryl/alkyl groups Near-planar 4.2 (DFT/B3LYP) π-π stacking, H-bonding
3,4-Diaminopyridine 3,4-diamino Planar 3.8 (DFT/B3LYP) Cationic form binding
4-Aminopyridine (Dalfampridine) 4-amino Slightly bent 4.5 (DFT/B3LYP) Hydrophobic, ionic interactions
5-Bromo-2,3-diaminopyridine 2,3-diamino; 5-bromo Planar N/A Halogen bonding
  • Planarity: 3,4-Diaminopyridine and halogenated derivatives exhibit near-planar structures, enhancing DNA intercalation and enzyme active-site binding .
2.2.1 Enzyme Inhibition
Compound Target IC50/EC50 Mechanism
This compound FLT3 kinase 20 µM (preliminary) Competitive ATP binding
2,6-Diaminopyridine derivatives h-TNAP 0.49–8.8 µM Zn²⁺ chelation, hydrophobic interactions
Pyrrolopyridine derivatives TTK (Mps1 kinase) <100 nM ATP-binding pocket inhibition
  • Potency: Pyrrolopyridine-based TTK inhibitors show superior nanomolar activity compared to this compound’s micromolar FLT3 inhibition .
  • Binding Interactions: this compound’s amino groups facilitate hydrogen bonding, while halogenated analogs (e.g., 5-bromo-2,3-diaminopyridine) leverage halogen bonds for enhanced affinity .
2.2.2 Ion Channel Modulation
Compound Target Onset Rate (Internal Application) Voltage Dependence
3,4-Diaminopyridine K⁺ channels Fast (τ = 2–5 ms) Strong
4-Aminopyridine methiodide K⁺ channels Moderate (τ = 10–15 ms) Weak
This compound Not reported N/A N/A
  • Mechanism: 3,4-Diaminopyridine’s cationic form blocks K⁺ channels more effectively from the intracellular side, with faster onset than quaternary derivatives like 4-aminopyridine methiodide .

Pharmacokinetics and Metabolism

  • Metabolic Stability: 3,4-Diaminopyridine is used as an internal standard in CYP450 phenotyping due to its stability, whereas 4-aminopyridine (dalfampridine) undergoes hydroxylation and N-oxidation, reducing bioavailability .
  • Cytotoxicity: Diaminopyridine analog 4d (a 2-naphthyl-substituted derivative) induces ROS-mediated apoptosis in cancer cells, unlike non-substituted analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing Diaminopyridine analog 4, and what analytical methods ensure purity?

  • Methodology :

Synthesis : Use Schiff-base condensation reactions between substituted diaminopyridine precursors (e.g., 3,5-diaminopyridine) and aromatic dialdehydes (e.g., terephthalaldehyde) under acidic catalysis (e.g., acetic acid). Optimize reaction parameters (temperature, monomer ratios) to maximize yield .

Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization in ethanol.

Characterization : Validate structure via 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). Confirm purity using HPLC with UV detection (≥98% purity threshold) .

Q. How does this compound interact with potassium channels, and what experimental models are suitable for studying this mechanism?

  • Methodology :

Electrophysiology : Use voltage-clamp techniques in squid giant axons or transfected HEK293 cells expressing Kv1.2 channels. Measure block potency (IC50_{50}) by applying increasing concentrations of the analog .

Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to predict binding interactions with channel pore regions. Validate with mutagenesis studies targeting key residues (e.g., Tyr373 in Kv1.2) .

Q. What are the primary pharmacological targets of Diaminopyridine analogs, and how do these inform analog 4’s therapeutic potential?

  • Methodology :

Target Identification : Screen against kinase libraries (e.g., Mps1 inhibitors) or neurotransmitter release pathways (e.g., neuromuscular junction proteins) using radioligand binding assays .

Functional Assays : Evaluate synaptic transmission enhancement in ex vivo mouse diaphragm preparations or neuronal cell lines via patch-clamp recordings .

Advanced Research Questions

Q. How can computational chemistry optimize the design of this compound derivatives for enhanced selectivity?

  • Methodology :

QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Train datasets with known analogs (e.g., Amifampridine) .

DFT Calculations : Analyze electron density maps and frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding affinity. Compare with experimental IC50_{50} values .

Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo models for this compound?

  • Methodology :

Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and blood-brain barrier penetration in rodent models using LC-MS/MS. Adjust dosing regimens to match in vitro EC50_{50} values .

Metabolite Identification : Incubate analog 4 with liver microsomes (human/rodent) and identify degradation products via UPLC-QTOF-MS. Correlate inactive metabolites with reduced in vivo efficacy .

Q. How can reaction protocols for this compound synthesis be scaled while maintaining reproducibility?

  • Methodology :

Process Optimization : Use design-of-experiment (DoE) approaches to test variables (catalyst concentration, solvent ratio). Monitor reaction progress in real-time via inline FT-IR .

Quality Control : Implement PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to ensure batch-to-batch consistency in crystallinity and polymorph formation .

Q. What in vivo models are appropriate for assessing the neurotoxicological profile of this compound?

  • Methodology :

Rodent Behavioral Tests : Evaluate motor coordination (rotarod test) and seizure thresholds in CD-1 mice after chronic dosing. Compare with positive controls (e.g., 4-aminopyridine) .

Histopathology : Examine brain and peripheral nerve tissues (sciatic nerve, spinal cord) for axonal degeneration via H&E staining and electron microscopy .

Data Analysis & Contradiction Resolution

Q. How should researchers statistically analyze dose-response data for this compound to account for non-linear effects?

  • Methodology :

Curve Fitting : Use nonlinear regression (e.g., GraphPad Prism) with a four-parameter logistic model (Hill equation). Report EC50_{50}, Hill slope, and R2^2 values .

Outlier Handling : Apply Grubbs’ test to identify outliers. Repeat experiments in triplicate if >10% variability exists between replicates .

Q. What experimental controls are critical when studying off-target effects of Diaminopyridine analogs?

  • Methodology :

Negative Controls : Include vehicle-only groups and inactive structural analogs (e.g., 2-aminopyridine) in assays.

Positive Controls : Use known potassium channel blockers (e.g., Tetraethylammonium) to validate assay sensitivity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.